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Compound of Interest

Compound Name: Potassium metaborate

Cat. No.: B1585025 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Potassium metaborate (KBO₂) is an inorganic compound of significant interest in materials

science, particularly in the fields of nonlinear optics and glass formation. Its crystal structure

provides fundamental insights into the arrangement of borate groups, which in turn dictates its

physical and chemical properties. This technical guide offers an in-depth analysis of the crystal

structure of anhydrous potassium metaborate, presenting key crystallographic data, detailed

experimental protocols for its synthesis, and a visualization of its fundamental structural unit.

The information is based on the foundational work of Zachariasen (1937) and is supplemented

with established methodologies in crystal growth.

Crystallographic Data
The crystal structure of anhydrous potassium metaborate has been determined to be

rhombohedral. For convenience and more common usage in crystallography, the structure is

often described using a hexagonal lattice setting. The key crystallographic data are

summarized in the tables below.

Crystal System and Space Group
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Parameter Value

Crystal System Rhombohedral

Space Group R-3c

Space Group Number 167

Lattice Parameters
The lattice parameters for both the rhombohedral and the equivalent hexagonal unit cells are

provided below.

Rhombohedral Unit Cell

Parameter Value

a 7.76 Å

α 110° 36'

Volume 341.5 Å³

| Z | 6 |

Hexagonal Unit Cell

Parameter Value

a 12.75 Å

c 7.33 Å

Volume 1032 Å³

| Z | 18 |

Atomic Coordinates and Wyckoff Positions

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The atomic positions within the rhombohedral unit cell are given below. All atoms lie on twofold

axes.

Atom Wyckoff Position u

K 18e 0.689 ± 0.003

B 18e 0.361 ± 0.006

O1 18e 0.465 ± 0.006

O2 18e 0.146 ± 0.006

Physical Properties
Property Value

Density (calculated) 2.348 g/cm³

Molecular Weight 81.90 g/mol

Structural Description
The crystal structure of potassium metaborate is characterized by the presence of the planar

metaborate radical, (B₃O₆)³⁻.[1][2] This radical consists of a six-membered ring of alternating

boron and oxygen atoms, with each boron atom also bonded to an external oxygen atom.[1][2]

These (B₃O₆)³⁻ rings are arranged in layers perpendicular to the c-axis of the hexagonal cell.

The potassium ions are located between these layers, coordinating with the oxygen atoms of

the borate rings.

Experimental Protocols
The following sections provide detailed methodologies for the synthesis of anhydrous

potassium metaborate single crystals, based on the original work and general principles of

crystal growth from a melt.

Synthesis of Anhydrous KBO₂ Powder
Objective: To prepare polycrystalline KBO₂ as a precursor for single crystal growth.
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Materials:

Potassium carbonate (K₂CO₃), anhydrous, high purity (99.9% or better)

Boric acid (H₃BO₃), high purity (99.9% or better)

Platinum crucible

High-temperature furnace

Procedure:

Calculate the stoichiometric amounts of K₂CO₃ and H₃BO₃ required to produce the desired

amount of KBO₂ according to the reaction: K₂CO₃ + 2H₃BO₃ → 2KBO₂ + CO₂ + 3H₂O

Thoroughly mix the powdered reactants in a mortar and pestle.

Transfer the mixture to a platinum crucible.

Place the crucible in a high-temperature furnace.

Slowly heat the furnace to 300°C and hold for 2-3 hours to allow for the slow evolution of

water and carbon dioxide.

Increase the temperature to 800-850°C and hold for 12-24 hours to ensure complete

reaction and homogenization of the melt.

Cool the furnace to room temperature.

The resulting solid is anhydrous potassium metaborate powder.

Single Crystal Growth from Melt (Modified Bridgman-
Stockbarger Method)
Objective: To grow single crystals of anhydrous KBO₂ from a melt.

Apparatus:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1585025?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bridgman-Stockbarger furnace with a temperature gradient

Pointed-tip platinum crucible

Programmable temperature controller

Procedure:

Fill the pointed-tip platinum crucible with the previously synthesized anhydrous KBO₂

powder.

Place the crucible in the hot zone of the Bridgman-Stockbarger furnace and heat to a

temperature approximately 50-100°C above the melting point of KBO₂ (947°C), for example,

to 1000-1050°C.

Allow the melt to homogenize for several hours.

Slowly lower the crucible through the temperature gradient. A typical lowering rate is 1-5

mm/hour. The pointed tip of the crucible promotes the formation of a single nucleus.

Once the entire crucible has passed through the solidification front, anneal the crystal by

slowly cooling it to room temperature over a period of 24-48 hours to minimize thermal stress

and prevent cracking.

The resulting ingot should contain a single crystal of anhydrous KBO₂.

X-ray Diffraction Analysis
Objective: To verify the crystal structure of the synthesized KBO₂.

Instrumentation:

Single-crystal X-ray diffractometer

Powder X-ray diffractometer

Procedure for Single Crystal X-ray Diffraction:

Carefully select a small, high-quality single crystal from the grown boule.
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Mount the crystal on a goniometer head.

Perform a preliminary diffraction experiment to determine the unit cell parameters and crystal

system.

Collect a full sphere of diffraction data.

Process the data, including integration of reflection intensities and absorption correction.

Solve the crystal structure using direct methods or Patterson methods.

Refine the structural model, including atomic positions, and anisotropic displacement

parameters.

Procedure for Powder X-ray Diffraction:

Grind a small portion of the synthesized material into a fine powder.

Mount the powder on a sample holder.

Collect the powder diffraction pattern over a suitable 2θ range.

Compare the experimental diffraction pattern with the pattern calculated from the known

crystal structure of KBO₂ for phase identification. Rietveld refinement can be used for a more

detailed structural analysis.

Visualization
The fundamental building block of the potassium metaborate crystal structure is the (B₃O₆)³⁻

anionic ring. The following diagram illustrates the connectivity of the boron and oxygen atoms

within this ring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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